molecular formula C11H15N3O2 B2800475 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid CAS No. 1421533-07-4

2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B2800475
CAS No.: 1421533-07-4
M. Wt: 221.26
InChI Key: AUFDRACSMIDZMC-UHFFFAOYSA-N
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Description

Amino acids are fundamental units of proteins, containing both a carboxyl (-COOH) and an amino (-NH2) group. They play a crucial role in various biological processes, including protein synthesis, enzyme function, and metabolism .


Synthesis Analysis

The synthesis of amino acids can be complex and varies for each specific amino acid. It often involves enzymatic reactions and specific catalysts .


Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). The side chain can be different for each amino acid, giving it unique properties .


Chemical Reactions Analysis

Amino acids can undergo various chemical reactions, characteristic of carboxylic acids and amines. For example, when the carboxyl group of one amino acid reacts with the amino group of another, an amide bond is formed, creating a peptide .


Physical And Chemical Properties Analysis

Amino acids are usually colorless, crystalline substances. They have high melting points due to their ionic properties. The solubility of amino acids depends on factors like polarity, isoelectric point, and temperature .

Mechanism of Action

The mechanism of action of amino acids often involves their incorporation into proteins, influencing the structure and function of these proteins. Some amino acids can also act as neurotransmitters or precursors to neurotransmitters .

Properties

IUPAC Name

2-(cyclopropylmethylamino)-4-ethylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-9-8(10(15)16)6-13-11(14-9)12-5-7-3-4-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDRACSMIDZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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